
Afzelin
Overview
Description
It is found in various plant species such as Annona purpurea and Phyllanthus emblica . The structure of afzelin consists of kaempferol attached to an α-L-rhamnosyl residue at position 3 via a glycosidic linkage . This compound is known for its potent antioxidant, anti-inflammatory, anticancer, antidiabetic, antibacterial, neuroprotective, and cardioprotective properties .
Mechanism of Action
Target of Action
Afzelin, also known as kaempferol 3-O-rhamnoside, is a flavonol glycoside natural product derived from kaempferol . The primary target of this compound is NQO2, a protein that plays a significant role in the progression of lung cancer .
Mode of Action
This compound interacts with its target, NQO2, by inhibiting its protein expression . This interaction activates endoplasmic reticulum (ER) stress and induces immunogenic cell death (ICD) in lung cancer cells . Additionally, this compound reduces mitochondrial damage, promotes mitochondrial biogenesis, and inhibits the expression of mitophagy-related proteins, parkin, and phosphatase and tensin homolog (PTEN)-induced putative kinase 1 (PINK1) .
Biochemical Pathways
This compound affects several biochemical pathways. It positively regulates melanogenesis via the p38 MAPK pathway . It also activates the Nrf2-ARE pathway and inhibits GSK-3β . These pathways contribute to this compound’s capacity to block distinct signaling proteins and improve selectivity .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, metabolism, and excretion .
Result of Action
This compound has been shown to play roles as a potent antioxidant, anti-inflammatory, anticancer, antidiabetic, antibacterial, neuroprotective, and cardioprotective . In lung cancer cells, this compound markedly inhibits cell viability and proliferation, and raises the apoptotic rate . It also induces immunogenic cell death (ICD), which is indicated by increased ATP, HMGB1, and CRT levels in lung cancer cells .
Action Environment
The action of this compound is influenced by environmental factors. It is found in various plant species and functions primarily in photosynthesis . It functions as a plant metabolite, as well as an antibacterial and anti-inflammatory agent .
Biochemical Analysis
Biochemical Properties
Afzelin plays a crucial role in biochemical reactions, primarily due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways . Additionally, this compound interacts with proteins such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), modulating their activity and thereby exerting anti-inflammatory effects .
Cellular Effects
This compound influences various cellular processes and cell types. It has been shown to modulate cell signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways . These pathways are crucial for cell survival, proliferation, and apoptosis. This compound also affects gene expression by modulating transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and oxidative stress . Furthermore, this compound impacts cellular metabolism by enhancing the activity of antioxidant enzymes like superoxide dismutase and catalase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits the activity of enzymes like cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators . This compound also modulates the activity of transcription factors such as NF-κB and AP-1, leading to changes in gene expression . Additionally, this compound enhances the activity of antioxidant enzymes, thereby reducing oxidative stress and protecting cells from damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that this compound can exert sustained anti-inflammatory and antioxidant effects, although its efficacy may decrease over time due to degradation . In vitro and in vivo studies have demonstrated that this compound can have long-term beneficial effects on cellular function, including reduced inflammation and oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, including reduced inflammation, oxidative stress, and improved metabolic function . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with the beneficial effects plateauing at higher doses and adverse effects becoming more prominent .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the antioxidant defense system. It interacts with enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, enhancing their activity and thereby reducing oxidative stress . This compound also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters . Once inside the cells, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation . This compound has been shown to accumulate in specific tissues, including the liver, kidneys, and brain, where it exerts its effects .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . In the mitochondria, this compound can enhance the activity of antioxidant enzymes, reducing oxidative stress and protecting cells from damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: Afzelin is synthesized from kaempferol by the enzyme kaempferol 3-O-rhamnosyltransferase . The process involves the attachment of a rhamnosyl residue to kaempferol at position 3 through a glycosidic bond .
Industrial Production Methods: In an industrial setting, this compound can be obtained by dissolving yam extract in an acid buffer and adding an enzyme derived from amyloglucosidase. The reaction is carried out with stirring at 35 to 55°C for 24 to 48 hours. Once the substrate is lost, the reaction is terminated by heating in hot water at 80 to 100°C for 5 to 15 minutes .
Chemical Reactions Analysis
Types of Reactions: Afzelin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Neuroprotective Effects
Afzelin has demonstrated promising neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Research indicates that this compound can ameliorate cognitive deficits and enhance synaptic plasticity in animal models subjected to cognitive impairment induced by scopolamine. Chronic administration of this compound into the brain has been shown to restore cholinergic systems and activate molecular signaling pathways associated with memory and learning, specifically through the CREB-BDNF pathway .
Case Study: Cognitive Enhancement
A study involving C57BL/6 mice investigated the effects of this compound on synaptic plasticity and cognitive behaviors. Mice receiving this compound showed significant improvements in memory performance compared to controls, suggesting its potential as a therapeutic agent for cognitive disorders .
Anti-Cancer Properties
This compound exhibits notable anti-cancer effects across various cancer cell lines. It has been studied for its ability to induce apoptosis in gastric cancer cells (AGS cell line) through mechanisms involving the modulation of apoptotic markers such as Bax and caspases . The compound's antioxidant properties also contribute to its anti-cancer efficacy by reducing oxidative stress, which is a significant factor in cancer progression.
Case Study: Gastric Cancer
In vitro studies demonstrated that this compound significantly inhibited the viability of AGS gastric cancer cells at concentrations of 60 and 120 μM. The compound was found to enhance apoptosis rates, indicating its potential role in cancer therapy .
Anti-Inflammatory Activities
This compound's anti-inflammatory properties have been validated through various studies that highlight its ability to reduce pro-inflammatory cytokines and inhibit inflammatory pathways. This makes it a candidate for treating conditions characterized by chronic inflammation.
Case Study: Inflammatory Response
Research on this compound's effects on liver inflammation showed that it reduced levels of alanine aminotransferase and pro-inflammatory cytokines in models of fulminant hepatic failure induced by lipopolysaccharides . This suggests its therapeutic potential in managing liver-related inflammatory diseases.
Antioxidant Activity
This compound is recognized for its strong antioxidant capabilities, which enable it to scavenge free radicals and reduce oxidative stress within biological systems. This property is particularly beneficial in protecting cells from oxidative damage associated with various diseases.
Summary Table of Applications
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Neuroprotection | Restores cholinergic systems | Improves cognitive function in animal models |
Anti-Cancer | Induces apoptosis | Inhibits growth of gastric cancer cells |
Anti-Inflammatory | Reduces pro-inflammatory cytokines | Decreases liver inflammation markers |
Antioxidant | Scavenges free radicals; metal chelation | Protects against oxidative damage |
Comparison with Similar Compounds
Kaempferol: A flavonol without the rhamnoside group.
Quercetin: Another flavonol with similar antioxidant properties.
Rutin: A glycoside of quercetin with similar biological activities.
Afzelin stands out due to its unique structure and diverse range of biological activities, making it a valuable compound in various fields of scientific research and industrial applications.
Biological Activity
Afzelin, a flavonoid glycoside also known as kaempferol 3-O-rhamnoside, is derived from various plant sources and has garnered attention for its diverse biological activities. This compound exhibits significant potential in therapeutic applications, particularly in the realms of neuroprotection and cancer treatment. Research has increasingly focused on its mechanisms of action, including its antioxidant properties, anti-inflammatory effects, and ability to modulate cellular processes.
Antioxidant and Neuroprotective Effects
This compound demonstrates robust antioxidant properties that are crucial in combating oxidative stress, a common factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. A study highlighted its capacity to enhance mitochondrial function and reduce oxidative damage in models of fulminant hepatic failure induced by D-galactosamine and lipopolysaccharide (LPS). The administration of this compound resulted in improved survival rates and decreased pro-inflammatory cytokines in treated mice, indicating its protective role against oxidative stress .
Anti-Cancer Properties
This compound has shown promise as an anti-cancer agent. Research indicates that it inhibits the expression of key proteins involved in tumor invasion, including LIMK1, ROCK1, and MRCKα. This inhibition may prevent the metastasis of cancer cells, particularly in androgen-sensitive prostate cancer models . Additionally, a preclinical trial demonstrated this compound's effectiveness against human lung cancer cells by affecting critical enzymes involved in cancer progression .
Anti-Inflammatory Mechanisms
The anti-inflammatory effects of this compound have been documented extensively. It has been shown to inhibit pro-inflammatory enzymes such as COX-2 and prostaglandin E2 (PGE2), thereby reducing inflammation at the cellular level. This activity was particularly noted in studies examining skin protection against UVB radiation, where this compound exhibited protective effects against UV-induced damage .
Cognitive Enhancement
This compound's potential for cognitive enhancement has been explored through its effects on cholinergic systems. In animal models treated with scopolamine to induce cognitive impairment, this compound administration restored cognitive functions by enhancing acetylcholine levels and reducing acetylcholinesterase activity. This suggests a role for this compound in improving memory and learning capabilities through modulation of neurotransmitter systems .
Data Table: Summary of Biological Activities
Case Study 1: Neuroprotection in Hepatic Failure
A study investigated the neuroprotective effects of this compound in a mouse model of hepatic failure induced by D-galactosamine/LPS. The findings revealed that this compound administration led to significant reductions in mitochondrial damage markers and enhanced survival rates among treated subjects. The study emphasized the importance of mitochondrial biogenesis and quality control in neuroprotection, highlighting this compound's potential therapeutic applications for liver-related neurodegenerative conditions.
Case Study 2: Anti-Cancer Efficacy
In another pivotal study focusing on prostate cancer, this compound was found to inhibit cell migration and invasion through downregulation of specific signaling pathways associated with tumor progression. The results indicated that this compound could serve as a complementary therapeutic agent alongside conventional treatments for prostate cancer.
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-18,21-25,27-28H,1H3/t8-,15-,17+,18+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSLMHZOJATCCP-AEIZVZFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197459 | |
Record name | Afzelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
482-39-3 | |
Record name | Afzelin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=482-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Afzelin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Afzelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AFZELIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M86W1YH7O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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